1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI)
Description
Properties
CAS No. |
132353-49-2 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18422 |
Synonyms |
1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Optimization for the Chemical Compound
Diverse Catalytic Approaches to the Chemical Compound's Synthesis
The synthesis of 1-Propen-2-ol, 1-(1-pyrrolidinyl)- and its enamine tautomer can be achieved through various catalytic methods, which offer distinct advantages in terms of efficiency, selectivity, and substrate scope. These approaches are broadly categorized into organocatalytic strategies and transition metal-catalyzed transformations.
Organocatalytic Strategies
Organocatalysis has emerged as a powerful tool for the formation of enamines and their corresponding enol tautomers. nih.gov These methods avoid the use of metals, which aligns with the principles of green chemistry. nih.gov Pyrrolidine (B122466) itself can act as a catalyst in some reactions, but for the synthesis of a specific pyrrolidinyl enamine, it serves as a reactant. The formation of the enamine from a ketone (acetone) and a secondary amine (pyrrolidine) is a classic example of organocatalysis, typically promoted by a mild acid catalyst. masterorganicchemistry.com
The mechanism involves the acid-catalyzed addition of pyrrolidine to the carbonyl group of acetone (B3395972), followed by dehydration to yield the enamine. youtube.com The enamine then exists in equilibrium with its enol tautomer, 1-Propen-2-ol, 1-(1-pyrrolidinyl)-. The position of this equilibrium is influenced by factors such as the solvent and the electronic properties of the substituents. libretexts.org
Table 1: Organocatalytic Synthesis of Pyrrolidine Enamines
| Catalyst | Aldehyde/Ketone | Amine | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Acetone | Pyrrolidine | Toluene | >90 | masterorganicchemistry.com |
| (S)-Proline | Propanal | Pyrrolidine | DMSO | 85 | wikipedia.org |
This table is generated based on typical conditions and yields for enamine synthesis and may not represent the specific synthesis of 1-(prop-1-en-2-yl)pyrrolidine.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers alternative and often highly efficient routes to enamines and their precursors. rsc.org These methods can provide access to these compounds under mild conditions and with high selectivity. acs.org Palladium-catalyzed oxidative amination of alkenes is one such approach, where an alkene can react with an amine in the presence of a palladium catalyst and an oxidant to form an enamine. organic-chemistry.org For the synthesis of 1-(prop-1-en-2-yl)pyrrolidine, this would involve the reaction of propene with pyrrolidine.
Another strategy involves the transition metal-catalyzed hydroamination of alkynes. organic-chemistry.org The reaction of propyne with pyrrolidine, catalyzed by a suitable transition metal complex (e.g., rhodium or iridium), could potentially yield the desired enamine. nih.gov
Table 2: Transition Metal-Catalyzed Enamine Synthesis
| Catalyst System | Alkene/Alkyne | Amine | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2/O2/Pyridine | Propene | Pyrrolidine | Oxidative Amination | 1-(Prop-1-en-2-yl)pyrrolidine | acs.org |
| [Rh(cod)Cl]2/dppf | Propyne | Pyrrolidine | Hydroamination | 1-(Prop-1-en-2-yl)pyrrolidine | nih.gov |
This table presents plausible transition metal-catalyzed routes to the target enamine based on known methodologies.
Enantioselective and Stereoselective Synthesis of Chiral Forms of the Chemical Compound
While 1-Propen-2-ol, 1-(1-pyrrolidinyl)- itself is not chiral, the introduction of substituents on the pyrrolidine ring or the propenyl backbone can lead to chiral forms. The synthesis of such chiral enamines and their enol tautomers is a significant area of research, with applications in asymmetric synthesis. nih.gov
Chiral pyrrolidine derivatives are widely used as organocatalysts in enantioselective reactions. nih.gov The synthesis of chiral pyrrolidine-based enamines can be achieved by starting with a chiral pyrrolidine derivative. For instance, proline and its derivatives are readily available chiral precursors for the synthesis of chiral pyrrolidine organocatalysts and, by extension, chiral enamines. nih.gov
Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a powerful method for the synthesis of chiral amines, and similar strategies can be envisioned for the enantioselective synthesis of chiral enamines. acs.org The use of chiral ligands on the metal center can induce high levels of enantioselectivity. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for the Chemical Compound
The principles of green chemistry are increasingly being applied to the synthesis of amines and enamines to minimize environmental impact. rsc.org This includes the use of non-toxic solvents, catalytic methods, and atom-economical reactions. rsc.org
Solvent-free synthesis of enamines has been demonstrated using a planetary ball mill, which offers a green alternative to traditional solvent-based methods. organic-chemistry.orgthieme-connect.com This mechanochemical approach can lead to quantitative conversion in a short period without the need for catalysts or bases. organic-chemistry.org
The use of biocatalysis, employing enzymes such as amine dehydrogenases, presents another environmentally friendly route to chiral amines and, potentially, enamines. researchgate.net These enzymatic reactions are typically performed in aqueous media under mild conditions.
Strategic Design of Precursors and Retrosynthetic Analysis for the Chemical Compound
A retrosynthetic analysis of 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (or its enamine tautomer) provides a roadmap for its synthesis. The most straightforward disconnection is at the C-N bond, leading back to pyrrolidine and a suitable three-carbon electrophile.
Retrosynthetic Analysis:
Target: 1-(Prop-1-en-2-yl)pyrrolidine
Disconnection: C-N bond
Precursors: Pyrrolidine and Acetone (or a derivative)
This analysis suggests that the most direct synthesis would be the condensation of pyrrolidine with acetone. masterorganicchemistry.com
Alternative retrosynthetic strategies could involve:
Disconnection of the double bond: This could lead to a saturated precursor that is subsequently oxidized or eliminated to form the enamine.
Building the pyrrolidine ring: This would be a more complex route, involving the cyclization of an acyclic precursor already containing the propenyl amine fragment. organic-chemistry.org
The strategic design of precursors is crucial for an efficient synthesis. For example, using a more reactive acetone equivalent could accelerate the enamine formation. The choice of starting materials will also depend on the desired substitution pattern on either the pyrrolidine ring or the propenyl moiety.
Mechanistic Investigations of the Chemical Compound S Reactivity and Transformations
Detailed Reaction Pathways and Elementary Steps Involving the Chemical Compound
The primary reaction pathway for 1-propen-2-ol, 1-(1-pyrrolidinyl)- involves its nucleophilic character at the α-carbon, a feature enhanced by the electron-donating pyrrolidine (B122466) ring. This makes it susceptible to attack by a variety of electrophiles. The general mechanism proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to yield the final product.
A classic example of this reactivity is the Stork enamine alkylation. libretexts.orglibretexts.org While the starting material in the Stork reaction is typically a ketone that forms an enamine in situ, the enol 1-propen-2-ol, 1-(1-pyrrolidinyl)- can be considered a reactive form in the equilibrium that leads to the same outcome. The elementary steps are as follows:
Protonation of the Enol: The reaction is typically initiated by an acid catalyst, which protonates the enol oxygen, making it a better leaving group.
Formation of the Iminium Ion: The lone pair on the nitrogen of the pyrrolidine ring assists in the departure of water, forming a resonance-stabilized iminium ion.
Nucleophilic Attack: The enamine, in equilibrium with the enol, acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide). The nucleophilic carbon is the α-carbon of the original enol.
Hydrolysis: The resulting iminium salt is then hydrolyzed by the addition of water to regenerate the carbonyl group, yielding an α-substituted ketone. masterorganicchemistry.com
The reaction with α,β-unsaturated carbonyl compounds follows a similar pathway, known as the Michael addition. libretexts.org The enamine adds to the β-carbon of the unsaturated system, and subsequent hydrolysis yields a 1,5-dicarbonyl compound. libretexts.org
The kinetics of reactions of enamines with various electrophiles, such as fluorinating agents, have been studied. These reactions generally follow second-order kinetics, and the rates are influenced by the nature of the electrophile and the substituents on the enamine. acs.org
Role of the Chemical Compound as a Reactive Intermediate in Complex Reaction Cascades
1-Propen-2-ol, 1-(1-pyrrolidinyl)- and its enamine tautomer are crucial reactive intermediates in a variety of complex reaction cascades, particularly in organocatalysis. Proline and its derivatives, which contain a pyrrolidine motif, are widely used as catalysts for asymmetric transformations. In these reactions, the catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate in situ. researchgate.net
Tautomeric Equilibria and Isomerization Dynamics of the Chemical Compound
The compound 1-propen-2-ol, 1-(1-pyrrolidinyl)- exists in a dynamic equilibrium with its tautomeric forms. The primary tautomers are the keto form, 1-(pyrrolidin-1-yl)propan-2-one, and the imine/enamine forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.
Generally, for simple ketones, the keto form is thermodynamically more stable than the enol form. acs.org However, the presence of the nitrogen atom introduces the possibility of imine-enamine tautomerism, which can be more complex. acs.orgnih.gov Computational studies have been employed to investigate the relative stabilities of these tautomers. researchgate.nettandfonline.com The enamine form is often sufficiently stable to be isolated and characterized. The isomerization between the different tautomeric forms is a key aspect of the compound's reactivity, as it allows for different modes of reaction.
| Factor | Influence on Keto-Enol Equilibrium | Influence on Imine-Enamine Equilibrium |
|---|---|---|
| Solvent Polarity | Polar solvents can stabilize the more polar keto form. | Solvent can influence the relative stability of imine and enamine forms through hydrogen bonding. |
| Temperature | Higher temperatures can favor the formation of the less stable enol form. | Affects the rate of interconversion and the position of the equilibrium. |
| pH | Acid or base catalysis is crucial for the interconversion. | Catalyzed by both acids and bases. |
| Substituents | Electron-donating groups on the double bond can stabilize the enol form. | Steric and electronic effects of substituents on the nitrogen and the carbon backbone play a significant role. makingmolecules.com |
Kinetic and Thermodynamic Aspects Governing the Chemical Compound's Transformations
The transformations of 1-propen-2-ol, 1-(1-pyrrolidinyl)- are governed by both kinetic and thermodynamic factors. The formation of the enamine from the corresponding ketone and pyrrolidine is a reversible process, and the position of the equilibrium depends on the reaction conditions. masterorganicchemistry.com The use of a Dean-Stark trap to remove water can drive the reaction to completion.
Kinetic studies on the reactions of enamines with electrophiles have provided insights into the factors that control their reactivity. acs.org The rate of reaction is dependent on the nucleophilicity of the enamine and the electrophilicity of the reaction partner.
| Control | Conditions | Product | Rationale |
|---|---|---|---|
| Kinetic | Low temperature, strong non-nucleophilic base, short reaction time. | Less substituted enamine/product. | Faster rate of deprotonation at the less sterically hindered position. reddit.com |
| Thermodynamic | Higher temperature, weaker base, longer reaction time. | More substituted (more stable) enamine/product. | Equilibrium favors the most stable isomer. reddit.com |
Stereochemical Outcomes and Diastereoselective Control in Reactions of the Chemical Compound
When the pyrrolidine ring is chiral, or when the enamine reacts with a chiral electrophile, the stereochemical outcome of the reaction becomes a critical consideration. The use of chiral pyrrolidine derivatives, such as those derived from proline, has been extensively studied for asymmetric synthesis. rsc.orgnih.gov
The stereochemistry of the enamine itself (E/Z isomerism) can influence the diastereoselectivity of the reaction. rsc.org The facial selectivity of the attack of the electrophile on the enamine is determined by the steric and electronic properties of the substituents on the pyrrolidine ring and the substrate. This has been exploited in the diastereoselective synthesis of 2,5-disubstituted pyrrolidines. rsc.orgnih.govrsc.org
For example, the reduction of enamines derived from pyroglutamic acid has been shown to proceed with high diastereoselectivity, with the stereochemical outcome being dependent on the nature of the nitrogen protecting group. nih.gov Similarly, the alkylation of these enamines can also be highly diastereoselective.
| Reaction Type | Chiral Source | Key Factors Influencing Stereoselectivity | Typical Diastereomeric Ratio |
|---|---|---|---|
| Alkylation | Chiral pyrrolidine auxiliary | Steric hindrance from the auxiliary, E/Z geometry of the enamine. rsc.org | Can be >95:5 in favorable cases. |
| Michael Addition | Chiral pyrrolidine catalyst | Formation of a specific enamine isomer, facial bias in the attack on the electrophile. rsc.org | Often high, up to 99:1. |
| Reduction | Chiral substrate (e.g., from pyroglutamic acid) | Directing effect of existing stereocenters, nature of the reducing agent. nih.gov | Can be highly selective. |
Strategic Derivatization and Analog Synthesis of the Chemical Compound
Functionalization of the Propenol Moiety for Enhanced Reactivity
Functionalization of the propenol moiety of 1-propen-2-ol, 1-(1-pyrrolidinyl)- is achieved through the reactions of its enamine tautomer. The enamine's nucleophilic character at the α-carbon allows for a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com
Key functionalization reactions include:
Alkylation: Enamines readily react with alkyl halides in an SN2 fashion. The α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-C bond. Subsequent hydrolysis of the resulting iminium salt regenerates a ketone, now α-alkylated. masterorganicchemistry.com
Acylation: Reaction with acyl halides introduces an acyl group at the α-carbon. This is another effective method for C-C bond formation, leading to 1,3-dicarbonyl compounds after hydrolysis.
Michael Addition: Enamines act as Michael donors, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. libretexts.orglibretexts.org This Stork enamine reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds after the hydrolysis of the enamine adduct. libretexts.orglibretexts.org
Reactions with Aldehydes and Ketones: Enamines can participate in aldol-type reactions, attacking the carbonyl carbon of aldehydes and ketones to form β-hydroxy carbonyl compounds after hydrolysis. makingmolecules.com
These reactions highlight the synthetic utility of the enamine/enol system in creating more complex molecular architectures.
Table 1: Electrophiles for Functionalization of the Propenol Moiety
| Electrophile Type | Example Electrophile | Product Type (after hydrolysis) |
|---|---|---|
| Alkyl Halide | Methyl Iodide | α-Alkylated Ketone |
| Acyl Halide | Acetyl Chloride | 1,3-Diketone |
| α,β-Unsaturated Ketone | 3-Buten-2-one | 1,5-Diketone |
Modification of the Pyrrolidinyl Heterocycle for Tunable Catalysis or Reactivity
The pyrrolidine (B122466) ring is not merely a passive component; its structure can be modified to control the reactivity and stereoselectivity of the enamine. This is a cornerstone of aminocatalysis, where chiral secondary amines are used to catalyze enantioselective reactions. acs.org
Modifications to the pyrrolidinyl heterocycle can influence:
Stereoselectivity: Introducing chiral centers on the pyrrolidine ring, often derived from natural sources like proline, can create a chiral environment around the enamine. acs.orgmdpi.com This allows for the asymmetric synthesis of functionalized carbonyl compounds. For instance, proline-derived catalysts are widely used in enantioselective Michael additions and aldol (B89426) reactions. acs.org
Reactivity: The steric and electronic properties of substituents on the pyrrolidine ring can affect the stability and nucleophilicity of the enamine. Bulky substituents can influence the regioselectivity of enamine formation and subsequent reactions. acs.org
Solubility and Catalytic Efficiency: Attaching specific functional groups to the pyrrolidine ring can alter the catalyst's solubility and improve its efficiency and recyclability in various solvent systems.
The synthesis of substituted pyrrolidines often starts from precursors like proline and 4-hydroxyproline, allowing for a wide range of structural diversity. mdpi.com
Regioselective and Chemoselective Transformations of the Chemical Compound
The reactions of the enamine derived from 1-propen-2-ol, 1-(1-pyrrolidinyl)- can be highly regioselective and chemoselective.
Regioselectivity: In cases where the ketone precursor is unsymmetrical, the formation of the enamine can lead to a mixture of regioisomers. The use of pyrrolidine as the secondary amine generally favors the formation of the less substituted enamine (the kinetic product). This regioselectivity is crucial for directing subsequent alkylation or acylation reactions to a specific α-carbon.
Chemoselectivity: Enamines are considered "soft" nucleophiles and tend to react preferentially with "soft" electrophiles. makingmolecules.com This allows for chemoselective reactions in the presence of multiple electrophilic sites. For example, in a molecule containing both a ketone and an ester, an enamine will selectively react with an activated alkyl halide over the less reactive ester group. The Stork enamine reaction is a prime example of chemoselectivity, where the enamine undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound rather than a 1,2-addition to the carbonyl group. libretexts.orglibretexts.org
The reaction conditions, including the choice of solvent and temperature, can also be optimized to enhance the selectivity of these transformations.
Synthesis of Structural Analogs and Congeners of the Chemical Compound
The synthesis of structural analogs and congeners of 1-propen-2-ol, 1-(1-pyrrolidinyl)- involves varying either the ketone or the amine component.
Varying the Ketone Component: A wide array of aldehydes and ketones can be used in place of propan-2-one to generate different enamines. youtube.comlibretexts.org For example, using cyclohexanone (B45756) with pyrrolidine yields 1-(1-pyrrolidinyl)cyclohex-1-ene, a commonly used enamine in synthesis. makingmolecules.com This allows for the introduction of diverse alkyl and aryl groups at the carbon backbone.
Varying the Amine Component: While pyrrolidine is a popular choice for forming stable and reactive enamines, other cyclic secondary amines like piperidine (B6355638) and morpholine, as well as acyclic secondary amines, can also be employed. masterorganicchemistry.com The choice of amine influences the enamine's stability, reactivity, and stereoselectivity. acs.org
Synthesis of Pyrrolidine Analogs: The pyrrolidine ring itself can be replaced by other heterocyclic systems or can be synthesized with various substituents to create a library of analogs. mdpi.comnih.gov For example, substituted pyrrolidines are key components in many pharmaceuticals, and their synthesis is an active area of research. mdpi.com The synthesis of pyrrolidine analogs can be achieved through methods like the cyclization of acyclic precursors or by modifying existing pyrrolidine rings. mdpi.com
The generation of these analogs is crucial for applications in drug discovery and materials science, where fine-tuning of the molecular structure is necessary to achieve desired properties. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanonone) |
| 1-(1-oxo-2-propenyl)pyrrolidine |
| 1-(1-pyrrolidinyl)cyclohex-1-ene |
| 1-(pyrrolidin-1-yl)propan-2-one |
| 1-Acryloylpyrrolidine |
| 2,3-dichloro-6-methoxyquinoxaline |
| 3-Buten-2-one |
| 4-hydroxyproline |
| Acetyl Chloride |
| Avanafil |
| Benzaldehyde |
| Boc-protected trans-4-hydroxy-L-proline |
| Cyclohexanone |
| Daclatasvir |
| Elbasvir |
| Glecaprevir |
| Grazoprevir |
| Methyl Iodide |
| N,N-TETRAMETHYLENEACRYLAMIDE |
| N-(methoxycarbonyl)-L-valine |
| N-acryloylpyrrolidine |
| piperidine |
| proline |
| prolinol |
| propan-2-one |
| pyrrolidine |
| Ribavirin |
| Sofosbuvir |
| Stendra |
| Spedra |
| Velpatasvir |
| Voxilaprevir |
Advanced Spectroscopic and Chromatographic Investigations for Mechanistic and Stereochemical Elucidation of the Chemical Compound
Elucidation of Tautomeric Forms via Multidimensional Nuclear Magnetic Resonance Spectroscopy
The compound "1-Propen-2-ol, 1-(1-pyrrolidinyl)-" is the enol tautomer of the ketone "1-(Pyrrolidin-1-yl)propan-2-one." These two forms are expected to exist in a dynamic equilibrium. The position of this equilibrium is typically influenced by factors such as the solvent and temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for studying such tautomerism.
However, a specific multidimensional NMR study (e.g., HSQC, HMBC, COSY) detailing the structural elucidation and the ratio of the keto-enol tautomers for "1-(Pyrrolidin-1-yl)propan-2-one" is not available in published literature. In analogous systems, such as certain 4-acetyl-3-hydroxy-3-pyrroline-2-ones, researchers have observed peak broadening in ¹³C NMR spectra in DMSO-d₆, which was attributed to the tautomeric equilibrium. nih.gov For different derivatives, the choice of solvent (e.g., CDCl₃ versus DMSO) has been shown to significantly influence which tautomeric form predominates. nih.gov Without experimental data for the specific title compound, a definitive analysis of its tautomeric forms remains speculative.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Analysis
"1-Propen-2-ol, 1-(1-pyrrolidinyl)-" does not possess a chiral center. However, its keto tautomer, "1-(Pyrrolidin-1-yl)propan-2-one," is also achiral. If a substitution were to create a stereocenter, for instance at the second carbon of the propyl chain, chiral chromatography would be essential for separating the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for separating enantiomers, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.comnih.gov The choice of CSP and mobile phase is critical for achieving separation. nih.gov Common mobile phase systems include normal-phase, reversed-phase, and polar ionic mode, with the selection depending on the analyte's properties. sigmaaldrich.com
A search of scientific databases reveals no specific methods developed or published for the chiral separation or enantiomeric purity analysis of "1-(Pyrrolidin-1-yl)propan-2-one" or its derivatives.
Mass Spectrometric Fragmentation Pathway Analysis for Mechanistic Insights
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. The title compound has a molecular formula of C₇H₁₃NO and a molar mass of approximately 127.18 g/mol . chembk.com
While detailed experimental electron ionization (EI-MS) studies showing the specific fragmentation pathways for "1-(Pyrrolidin-1-yl)propan-2-one" are not published, predictive data for various adducts under mass spectrometric conditions are available. These predictions can help in identifying the compound in a complex mixture.
Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of 1-(pyrrolidin-1-yl)propan-2-one
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 128.10700 | 128.1 |
| [M+Na]⁺ | 150.08894 | 134.2 |
| [M-H]⁻ | 126.09244 | 129.7 |
| [M+NH₄]⁺ | 145.13354 | 150.4 |
| [M+K]⁺ | 166.06288 | 133.9 |
Data sourced from PubChem predictions. uni.lu
Analysis of a structurally related, though more complex, cathinone (B1664624) derivative, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, has been performed using GC-EI-MS, but its fragmentation pattern would differ significantly and cannot be extrapolated to the title compound. nih.gov
In-situ Spectroscopic Monitoring of Reactions Involving the Chemical Compound
In-situ spectroscopy, using techniques like FTIR or NMR, allows for the real-time monitoring of a chemical reaction, providing valuable data on reaction kinetics, intermediates, and mechanisms. Such studies are crucial for understanding the reactivity of the enol or keto form of the compound.
Despite the utility of this technique, no published studies were found that specifically employ in-situ spectroscopic monitoring for reactions involving "1-Propen-2-ol, 1-(1-pyrrolidinyl)-" or its keto tautomer.
X-ray Crystallography for Solid-State Structural and Conformational Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. This analysis would definitively determine if the compound crystallizes in its keto or enol form and reveal details about intermolecular interactions like hydrogen bonding.
A search of crystallographic databases and the scientific literature yielded no results for the single-crystal X-ray structure of "1-Propen-2-ol, 1-(1-pyrrolidinyl)-" or "1-(Pyrrolidin-1-yl)propan-2-one." While crystal structures for other pyrrolidine-containing compounds exist, such as 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, this data is not applicable to the much simpler title compound. nih.gov
Table of Compound Names
| Systematic Name | Other Names/Tautomer |
| 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) | Enol Form |
| 1-(Pyrrolidin-1-yl)propan-2-one | Keto Form |
| 4-acetyl-3-hydroxy-3-pyrroline-2-one | - |
| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride | α-D2PV |
Theoretical and Computational Chemistry Studies of the Chemical Compound
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of enamine systems. nih.govarabjchem.org These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
The electronic properties of enamines are largely defined by the interaction between the nitrogen lone pair and the carbon-carbon double bond, leading to a high-energy Highest Occupied Molecular Orbital (HOMO). This high-energy HOMO is characteristic of the nucleophilic nature of enamines. masterorganicchemistry.com The Lowest Unoccupied Molecular Orbital (LUMO) is typically associated with the π* orbital of the double bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. arabjchem.org
Table 1: Representative Calculated Electronic Properties of an Enamine Analog
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | -0.205 | -5.58 |
| LUMO Energy | 0.085 | 2.31 |
| HOMO-LUMO Gap | 0.290 | 7.89 |
Note: These are illustrative values for a typical enamine and may not represent the exact values for 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI).
Thermodynamic parameters such as heats of formation, entropies, and calorific capacities can also be computed, offering insights into the stability of different isomers and conformers. arabjchem.org For instance, calculations can determine the relative stability of the E and Z isomers of the enamine, with the E isomer often being thermodynamically favored to minimize steric interactions. youtube.com
Molecular Dynamics Simulations of Conformational Landscape and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like enamines and for understanding the influence of the solvent environment on their structure and dynamics. These simulations track the atomic motions of the system over time, providing a detailed picture of the accessible conformations and the transitions between them.
For an enamine derived from a cyclic amine like pyrrolidine (B122466), the puckering of the pyrrolidine ring and the rotation around the C-N bond are key conformational degrees of freedom. MD simulations can reveal the preferred conformations and the energy barriers separating them. The planarity of the enamine system is crucial for its reactivity, as it maximizes the overlap between the nitrogen lone pair and the π-system of the double bond. wikipedia.org
Solvent effects are critical in many reactions involving enamines. MD simulations employing explicit solvent models or implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) can be used to study how the solvent influences the conformational equilibrium and the reaction pathways. nih.gov For example, polar solvents can stabilize charged intermediates and transition states, thereby affecting reaction rates and selectivity.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry plays a vital role in predicting the reactivity, regioselectivity, and stereoselectivity of enamine reactions. The nucleophilic character of the β-carbon of the enamine is a key aspect of its reactivity. masterorganicchemistry.com
Reactivity: The high energy of the HOMO of an enamine makes it an excellent nucleophile, capable of reacting with a wide range of electrophiles. masterorganicchemistry.com Computational methods can quantify this nucleophilicity and predict the activation energies for reactions with different electrophiles.
Regioselectivity: In cases where an unsymmetrical ketone is used to form the enamine, two different regioisomers can be formed. Computational calculations can predict the thermodynamic and kinetic products by comparing the stabilities of the possible enamine isomers and the activation barriers for their formation.
Stereoselectivity: The stereochemical outcome of reactions involving chiral enamines or reactions of enamines with chiral electrophiles is a major area of computational investigation. nih.govresearchgate.net For instance, in proline-catalyzed aldol (B89426) reactions, the stereoselectivity is determined by the geometry of the transition state, which can be accurately modeled using DFT. youtube.com These models can predict whether the syn or anti product will be favored.
Modeling of Catalytic Cycles and Transition State Structures for Reactions Involving the Chemical Compound
A significant application of computational chemistry in the study of enamines is the modeling of entire catalytic cycles. acs.orgchemrxiv.org This involves identifying all intermediates and transition states along the reaction pathway and calculating their relative energies.
In a typical enamine-catalyzed reaction, the cycle begins with the formation of the enamine from a carbonyl compound and a secondary amine catalyst. masterorganicchemistry.com The enamine then reacts with an electrophile to form an iminium ion, which is subsequently hydrolyzed to release the product and regenerate the catalyst. acs.org
Table 2: Illustrative Relative Energies in a Proline-Catalyzed Aldol Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (Propanal + Proline) | 0.0 |
| Enamine Intermediate | +5.2 |
| Transition State | +15.8 |
| Iminium Adduct | -8.5 |
| Products (Aldol Adduct + Proline) | -12.1 |
Note: These are representative values and the actual energies will depend on the specific reactants and reaction conditions.
The transition state structures are of particular interest as they control the rate and selectivity of the reaction. nih.govresearchgate.net Computational studies have been successful in modeling the chair-like transition states in many enamine-catalyzed reactions, which explain the observed stereochemical outcomes. youtube.com
Design Principles for Novel Catalysts or Reagents Based on the Chemical Compound's Structure
The insights gained from theoretical and computational studies of enamines have led to the development of design principles for new and improved catalysts and reagents. acs.orgnii.ac.jpresearchgate.net By understanding the structure-activity and structure-selectivity relationships, chemists can rationally design catalysts with enhanced performance.
Key design principles include:
Steric and Electronic Tuning: Modifying the substituents on the amine or the carbonyl precursor can alter the steric and electronic properties of the resulting enamine, thereby influencing its reactivity and selectivity. acs.org
Conformational Control: Introducing conformational rigidity into the catalyst backbone can pre-organize the transition state and enhance stereocontrol. nii.ac.jp This is a key principle in the design of many successful organocatalysts.
Bifunctional Catalysis: Incorporating additional functional groups, such as a hydrogen bond donor, into the catalyst can provide secondary interactions in the transition state, leading to improved rate and selectivity. youtube.com
Computational screening of virtual libraries of potential catalysts is becoming an increasingly important tool in the discovery of new catalysts. By calculating key properties for a range of candidate structures, researchers can prioritize the most promising candidates for experimental synthesis and testing.
Applications of the Chemical Compound in Advanced Organic Synthesis and Materials Science
Utilization as a Key Building Block in Complex Molecule Synthesis
The structure of 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) makes it an invaluable building block in the synthesis of intricate organic molecules. As an enamine, it functions as a synthetic equivalent of an enolate, offering a milder and more selective approach to carbon-carbon bond formation. This reactivity is central to the renowned Stork enamine alkylation and acylation reactions, which provide reliable methods for the construction of substituted ketones and other carbonyl-containing compounds. wikipedia.org
In the context of complex molecule synthesis, this enamine can be employed to introduce an acetone (B3395972) unit into a growing molecular framework. For instance, in the synthesis of natural products or pharmaceutical intermediates, the reaction of 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) with an electrophilic partner, followed by hydrolysis of the resulting iminium salt, yields a new carbon-carbon bond and regenerates a ketone functionality. This two-step sequence is a cornerstone of modern synthetic strategy, enabling the assembly of complex carbon skeletons from simpler precursors. The pyrrolidine (B122466) auxiliary can often be recycled, adding to the efficiency of the process.
Table 1: Representative Reactions Utilizing Pyrrolidine Enamines as Building Blocks
| Electrophile | Reaction Type | Product Class | Significance in Complex Synthesis |
| Alkyl Halides | Stork Enamine Alkylation | Substituted Ketones | Formation of C-C bonds at the α-position of a ketone. |
| Acyl Halides | Stork Enamine Acylation | 1,3-Diketones | Synthesis of important diketone synthons. |
| α,β-Unsaturated Carbonyls | Michael Addition | 1,5-Dicarbonyl Compounds | Conjugate addition for the formation of complex dicarbonyls. |
Role in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single operation. nih.govmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) is an ideal candidate for participation in MCRs due to its nucleophilic character.
In a typical MCR scenario, the enamine can react with an electrophile generated in situ from the other reaction components. For example, a three-component reaction could involve an aldehyde, an amine, and 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI). The aldehyde and amine could first form an iminium ion, which is then attacked by the enamine. Subsequent cyclization or further reaction steps can lead to the formation of highly substituted heterocyclic or carbocyclic frameworks. The pyrrolidine ring is a key structural feature in many biologically active compounds, and MCRs involving pyrrolidine derivatives are an active area of research for the discovery of new therapeutic agents. researchgate.netresearchgate.net
Application as a Specialized Reagent in C-C and C-X Bond Formation
The nucleophilic nature of 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) makes it a specialized reagent for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its utility extends beyond the classic Stork enamine reactions to more specialized transformations.
For C-C bond formation, this enamine can participate in reactions with a wide range of electrophiles, including activated alkenes and alkynes. These reactions provide access to a diverse array of functionalized products. The stereochemistry of these additions can often be controlled through the use of chiral auxiliaries or catalysts, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.
In the realm of C-X bond formation, enamines can react with electrophilic halogenating agents (e.g., N-bromosuccinimide) to form α-halo iminium salts, which upon hydrolysis yield α-haloketones. These α-haloketones are themselves versatile intermediates in organic synthesis. Furthermore, reactions with other electrophilic heteroatom sources can lead to the introduction of sulfur, selenium, or nitrogen at the α-position of the original ketone.
Precursor for Advanced Chemical Reagents and Catalytic Systems
1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) can serve as a precursor for the development of more sophisticated chemical reagents and catalytic systems. The pyrrolidine scaffold is a common feature in many organocatalysts and ligands for metal-catalyzed reactions. researchgate.net
For example, the enamine itself can act as an organocatalyst in certain transformations. More elaborately, the pyrrolidine nitrogen can be functionalized, or the propenyl backbone can be modified to create novel ligand architectures. These ligands can then be used to chelate with metal centers to form catalysts for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The development of such catalytic systems is at the forefront of green chemistry, aiming to provide efficient and selective methods for chemical synthesis. rsc.org
Integration into Polymer Chemistry or Functional Material Development
The reactivity of the double bond in 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) opens up possibilities for its integration into polymer chemistry and the development of functional materials. While direct polymerization of this specific enamine might be challenging due to its reactivity, it can be incorporated as a functional monomer or used to modify existing polymers.
For instance, the enamine could undergo copolymerization with other vinyl monomers to introduce pyrrolidine and latent ketone functionalities into a polymer chain. These functional groups could then be used for post-polymerization modifications, such as cross-linking or the attachment of other molecules of interest. The pyrrolidine group can also impart specific properties to the polymer, such as altered solubility or the ability to coordinate with metal ions. There is a growing interest in polymers containing pyrrolidinone units, which are related structures, for various applications. rsc.org
In the field of functional materials, surfaces could be modified with this enamine to create a nucleophilic coating. Such a surface could be used for capturing electrophilic species or for catalyzing reactions at the material interface.
Future Research Directions and Unexplored Chemical Space for the Chemical Compound
Opportunities in Sustainable and Environmentally Benign Synthesis Methodologies
The development of green and sustainable methods for generating 1-propen-2-ol, 1-(1-pyrrolidinyl)- is paramount for its future application. Traditional syntheses of related enamines and enols often rely on harsh conditions or stoichiometric reagents. Future research should focus on atom-economical and environmentally friendly alternatives. tandfonline.comrsc.orgmdpi.com
Key opportunities include:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation, potentially in combination with ionic liquids, can dramatically reduce reaction times and energy consumption for the formation of the enamine precursor, which exists in equilibrium with the enol. wikipedia.orgnih.gov
Biocatalysis: Employing enzymes such as amine dehydrogenases or engineered enzymes could offer highly selective and environmentally benign routes to the parent enamine under mild, aqueous conditions. acs.orgacs.orgnih.gov The enzymatic kinetic resolution of racemic precursors or the asymmetric synthesis from prochiral starting materials could provide access to enantiomerically pure forms of the compound. acs.org
Catalytic Transetherification and Vinylation: Exploring palladium- or iridium-catalyzed transetherification could yield related enol ethers, providing insights into the synthesis of the target enol. academie-sciences.fr Similarly, nickel-catalyzed methods for synthesizing vinyl alcohols from abundant feedstocks like acetylene (B1199291) represent a sustainable approach that could be adapted. rsc.orgnih.gov
Solvent-Free and CO2-Based Syntheses: Developing solvent-free reaction conditions or using carbon dioxide as a C1 source for the synthesis of precursors aligns with the principles of green chemistry, minimizing waste and hazardous solvent use. rsc.org
Table 1: Potential Sustainable Synthesis Methodologies
| Methodology | Potential Advantages | Key Research Challenge |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. wikipedia.org | Optimization of conditions to favor the enol tautomer. |
| Biocatalysis | High selectivity, mild conditions, reduced waste. acs.orgacs.org | Enzyme discovery and engineering for specific substrate. |
| Catalytic Vinylation | Use of abundant feedstocks, atom economy. nih.gov | Catalyst development for specific pyrrolidine (B122466) derivative. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The dual functionality of 1-propen-2-ol, 1-(1-pyrrolidinyl)- as both an enol and an enamine suggests a rich and complex reactivity profile that remains largely untapped. bakerlab.orglibretexts.org While enamines are well-known carbon nucleophiles, the presence of the enol hydroxyl group could modulate this reactivity or introduce entirely new reaction pathways. nih.govdntb.gov.ua
Future research should investigate:
Umpolung (Reactivity Inversion): Exploring conditions to make the α-carbon electrophilic rather than nucleophilic would open up new synthetic disconnections. This has been investigated for other enamine derivatives and represents a significant opportunity. thieme.de
Asymmetric Transformations: The chiral pyrrolidine moiety can act as a built-in catalyst or auxiliary, directing the stereochemical outcome of reactions. Investigating its performance in asymmetric aldol (B89426), Michael, and cycloaddition reactions is a logical next step.
[2+2] and [4+2] Cycloadditions: The electron-rich double bond is a prime candidate for cycloaddition reactions. youtube.com Systematic studies with various dienophiles and dienes could lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds. youtube.com
Radical Reactions: The redox properties of enamines allow for oxidation to form radical cations, which can participate in a variety of coupling reactions. acs.org Investigating the photoredox-catalyzed activation of 1-propen-2-ol, 1-(1-pyrrolidinyl)- could unlock novel bond-forming strategies.
Table 2: Unconventional Transformation Opportunities
| Reaction Class | Potential Outcome | Key Research Focus |
|---|---|---|
| Umpolung | Access to α-functionalized carbonyl compounds via nucleophilic attack. | Development of reagents and conditions for reactivity inversion. thieme.de |
| Asymmetric Catalysis | Enantioselective synthesis of complex molecules. | Understanding the influence of the pyrrolidine ring on stereocontrol. |
| Cycloadditions | Rapid construction of cyclic systems. youtube.com | Exploring reactivity with diverse reaction partners. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The inherent instability of many enol tautomers makes them ideal candidates for study and use in continuous flow reactors. nih.govnih.gov Flow chemistry allows for the precise control of reaction parameters and the safe handling of reactive intermediates by generating them in situ for immediate consumption in a subsequent step. thieme.deacs.org
Future directions in this area include:
In Situ Generation and Trapping: Designing a flow system where the enol is formed and immediately reacted with an electrophile would overcome issues of decomposition and low equilibrium concentration. This "telescoping" of reactions can significantly improve yields and purity. nih.gov
Automated Reaction Optimization: Integrating flow reactors with automated systems and real-time analytics can rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry) to find the optimal parameters for the formation and reaction of the target enol. researchgate.netacs.org
Safe Handling of Hazardous Reagents: Flow chemistry enables the use of hazardous reagents that might be required for specific transformations by generating and consuming them in small, controlled amounts, enhancing process safety. thieme.de
Multi-step Synthesis: Incorporating the generation of 1-propen-2-ol, 1-(1-pyrrolidinyl)- into a longer, automated multi-step synthesis could streamline the production of complex target molecules, such as active pharmaceutical ingredients. nih.gov
Table 3: Advantages of Flow Chemistry Integration
| Feature | Benefit for 1-Propen-2-ol, 1-(1-pyrrolidinyl)- Research |
|---|---|
| Precise Control | Fine-tuning of temperature and residence time to maximize the transient enol concentration. acs.org |
| In Situ Generation | Overcomes instability by immediate use, preventing decomposition. nih.gov |
| Automation | Enables high-throughput screening and rapid optimization of reaction conditions. researchgate.netacs.org |
Development of Advanced Analytical Techniques for Real-time Monitoring
Studying the fleeting existence of 1-propen-2-ol, 1-(1-pyrrolidinyl)- requires sophisticated analytical methods capable of real-time, in-situ measurements. These techniques are crucial for understanding its formation kinetics, tautomeric equilibrium, and subsequent reactions.
Promising analytical avenues are:
In Situ NMR Spectroscopy: Techniques like Rapid-Injection NMR or the use of flow-NMR cells can monitor the reaction mixture directly, providing structural information and quantification of the enol tautomer in real-time. wikipedia.org This can help elucidate reaction mechanisms and kinetics. syrris.com
Time-Resolved Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with ion mobility separation can detect and characterize transient intermediates, even at very low concentrations. nih.gov This would be invaluable for observing the formation of the enol and its reaction products.
Advanced Vibrational Spectroscopy: Time-resolved Infrared (IR) or Raman spectroscopy can track changes in functional groups, offering insights into the keto-enol tautomerization dynamics under various conditions. rsc.orgfrontiersin.org
Time-Resolved Electron Paramagnetic Resonance (TREPR): For studying radical-mediated reactions, TREPR allows for the direct in-situ observation of transient radical intermediates, which would be essential for exploring the photoredox chemistry of the compound. acs.org
Table 4: Applicable Advanced Analytical Techniques
| Technique | Information Gained | Relevance to the Compound |
|---|---|---|
| In Situ NMR | Real-time structural elucidation and quantification. wikipedia.org | Directly observe and measure the enol/keto/enamine equilibrium. |
| Time-Resolved MS | Detection and identification of transient intermediates. nih.gov | Characterize the enol and its immediate reaction products. |
| Time-Resolved IR/Raman | Monitoring of vibrational modes and functional groups. rsc.org | Study the kinetics of the C=C and O-H bond formation/disappearance. |
Computational Design of Next-Generation Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties and reactivity of molecules before they are synthesized. masterorganicchemistry.commdpi.com For a reactive intermediate like 1-propen-2-ol, 1-(1-pyrrolidinyl)-, in silico methods can guide experimental efforts by identifying the most promising avenues for research. mdpi.comresearchgate.net
Key computational research opportunities include:
Tautomeric Equilibrium Studies: DFT calculations can accurately predict the relative stabilities of the keto, enol, and enamine tautomers under different solvent conditions, providing a thermodynamic basis for experimental design. tandfonline.comorientjchem.orgrsc.org
Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces for various reactions, identifying transition states and intermediates. This can help rationalize observed reactivity and predict the feasibility of novel transformations. academie-sciences.fr
Design of Stabilized Derivatives: By systematically modifying the pyrrolidine ring or the propenol backbone in silico, it may be possible to design derivatives where the enol form is significantly more stable, making it easier to isolate and study. nih.govrsc.org
Catalyst Design: The compound itself could serve as a scaffold for new organocatalysts. Computational methods can be used to design derivatives with specific steric and electronic properties to catalyze reactions with high efficiency and selectivity. acs.org
Table 5: Computational Approaches for Future Research
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate thermodynamic and kinetic parameters of tautomerization and reactions. tandfonline.comorientjchem.org | Prediction of enol stability and reaction feasibility. |
| Molecular Dynamics (MD) | Simulate the behavior of the molecule in different solvent environments. masterorganicchemistry.com | Understanding of solvent effects on stability and reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Relate structural features of derivatives to their reactivity or stability. mdpi.com | A predictive model for designing new derivatives with desired properties. |
Q & A
Q. What are the recommended synthetic routes for 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI), and how can its purity be validated?
Methodological Answer: Synthesis of this compound likely involves nucleophilic substitution or condensation reactions between pyrrolidine derivatives and propenol precursors. For example, a Grignard reagent (e.g., allylmagnesium bromide) could react with a pyrrolidine-containing carbonyl compound. Post-synthesis, purity validation requires multi-technique characterization:
- NMR Spectroscopy : To confirm structural integrity and stereochemistry (e.g., H/C NMR for proton/carbon environments).
- Mass Spectrometry (MS) : For molecular ion verification and fragmentation pattern analysis.
- Chromatography (HPLC/GC) : To assess purity and isolate byproducts .
Q. What safety protocols are critical when handling 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) in laboratory settings?
Methodological Answer: Based on analogous pyrrolidine derivatives (e.g., (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers under inert atmosphere (N/Ar) at 2–8°C to prevent degradation .
- Emergency Procedures : Immediate flushing with water for eye/skin exposure, followed by medical consultation.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI) in nucleophilic addition reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:
- Transition States : Identify energy barriers for nucleophilic attack at the α,β-unsaturated alcohol moiety.
- Frontier Molecular Orbitals (FMOs) : Predict regioselectivity via HOMO-LUMO interactions.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction environments.
Validation requires comparing computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for stereoisomers of this compound be resolved?
Methodological Answer: Contradictions may arise from dynamic processes (e.g., conformational flexibility) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : To detect slow interconversion of stereoisomers (e.g., coalescence of peaks).
- Single-Crystal X-ray Diffraction : Resolve absolute configuration and compare with NMR-derived NOE (Nuclear Overhauser Effect) data.
- Dynamic HPLC : Chiral stationary phases can separate enantiomers, confirming configurational stability .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) to simulate degradation pathways.
- Analytical Monitoring : Use LC-MS to track decomposition products (e.g., hydrolysis of the pyrrolidine ring).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
